Bisazir

Descripción

Contextualization of Chemosterilants in Ecological Management

Chemosterilants are chemical agents that cause reproductive sterility in an organism. wikipedia.org Their development arose from the limitations of traditional insecticides, such as the evolution of resistance in pest populations and concerns over environmental toxicity. wikipedia.orgfishersci.com The primary application of chemosterilants is in pest population control through strategies like the Sterile Insect Technique (SIT). nih.govuni-giessen.de This technique involves mass-rearing a target pest species, sterilizing them, and releasing them into the wild. uni-giessen.de When these sterile individuals, typically males, mate with fertile wild females, no offspring are produced, leading to a decline in the pest population over successive generations. wikipedia.org

The ideal chemosterilant possesses several key characteristics: it should be cost-effective, induce permanent sterility without affecting the organism's health or competitiveness, and have minimal toxicity to non-target species, including humans and predators. wikipedia.org Research into chemosterilants intensified in the 1960s and 1970s, exploring various classes of chemicals. wikipedia.org Aziridines, a class of compounds to which Bisazir belongs, were identified early on as potent sterilizing agents. wikipedia.org These compounds function as alkylating agents, which can damage the genetic material in reproductive cells, leading to dominant lethal mutations and preventing viable offspring. While effective, the mutagenic properties of many early chemosterilants, including some aziridines, raised significant concerns that curtailed their widespread use. wikipedia.orgresearchgate.net

Historical Trajectory of this compound Development and Initial Investigational Studies

The scientific journey of this compound is rooted in the broader history of aziridine (B145994) chemistry. Aziridines, three-membered nitrogen-containing heterocyclic compounds, were first synthesized in the late 19th century, with significant research interest emerging in the 1940s. nih.gov Their potential as insect chemosterilants was explored as part of the mid-20th-century push for novel pest control methods. nih.govacs.org

This compound, chemically known as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide, emerged from this era of research. capes.gov.brreabic.net Early investigational studies focused on its efficacy against various insect pests. For instance, it was studied for its sterilizing activity in houseflies (Musca domestica) and mosquito species such as Anopheles albimanus. reabic.net These initial studies demonstrated that aziridinyl compounds like this compound could effectively sterilize insects, validating the chemical approach for pest management. acs.orgreabic.net

A significant chapter in this compound's history began with its investigation as a control agent for the invasive sea lamprey (Petromyzon marinus) in the North American Great Lakes. glfc.org The sea lamprey invasion had devastated native fish populations, prompting a search for effective control measures. glfc.orgdfo-mpo.gc.ca Research conducted in the 1970s identified this compound as a potent sterilant for sea lampreys. capes.gov.brreabic.net A pivotal 1978 study detailed its effectiveness when administered via intraperitoneal injection, showing that it successfully sterilized both male and female lampreys without altering their spawning behaviors or competitiveness. capes.gov.brreabic.net Subsequent research in the early 1980s further refined the application methods, demonstrating that sterilization could also be achieved by immersing the lampreys in an aqueous solution of this compound, a more efficient method for treating large numbers of animals. usgs.gov This led to the implementation of this compound in the Great Lakes sea lamprey control program from 1991 to 1999. reabic.net

Scholarly Landscape and Research Gaps Pertaining to this compound

The body of research on this compound is concentrated primarily on its application in sea lamprey control, with earlier work on insect sterilization. However, the scholarly landscape reveals that studies on its broader ecological and toxicological profile are limited and fragmented. reabic.net A significant research gap is the lack of comprehensive ecotoxicity data. reabic.net While its effectiveness as a sterilant is well-documented in specific species, its potential impact on the wider aquatic environment raises questions about its safe use. reabic.net

Recent studies have begun to address this by evaluating its effects on non-target aquatic organisms. For example, one study determined the no-effect concentration (NOEC) for the reproduction of Daphnia magna (a species of water flea). reabic.net The findings from such ecotoxicity tests indicate that this compound has inherent toxic properties for the aquatic environment, suggesting that a thorough environmental risk assessment is crucial before any field application. reabic.net

Furthermore, there is a notable absence of published reports on the effects of this compound on amphibians, a critical component of many aquatic ecosystems. reabic.net Research has also highlighted that while this compound induces sterility by damaging the genetic material of sperm, alternatives are being sought because of its hazardous properties. Many potential alternatives, however, are considered less effective as they tend to only reduce sperm mobility rather than causing genetic damage, which may not guarantee sterility if fertile males are also present. reabic.net The search for safer, equally effective chemosterilants remains an active area of research, driven by the potential risks associated with compounds like this compound.

Data Tables

Table 1: Investigational Studies on this compound Efficacy This table is interactive. You can sort the data by clicking on the headers.

| Target Species | Study Focus | Key Finding | Reference |

|---|---|---|---|

| Sea Lamprey (Petromyzon marinus) | Chemosterilization via immersion | Nearly 100% mortality of embryos/prolarvae from males immersed in a 100 mg/L solution for 2 hours. | usgs.gov |

| Sea Lamprey (Petromyzon marinus) | Behavioral effects of sterilization | Sterile adults showed no abnormal nesting or spawning behavior and competed effectively with normal males. | capes.gov.brreabic.net |

| American Bullfrog (Lithobates catesbeianus) | Efficacy in inducing sperm DNA fragmentation | Injection caused significant fragmentation in sperm, implying induced sterility. | reabic.net |

| Spotted Bollworm (Earias fabia) | Effects on testes | Caused significant reductions in DNA, RNA, and protein levels in the testes. | acs.org |

Table 2: Ecotoxicity Data for this compound This table is interactive. You can sort the data by clicking on the headers.

| Test Organism | Test Type | Result | Implication | Reference |

|---|---|---|---|---|

| Daphnia magna (Water flea) | Chronic (Reproduction) | No Effect Concentration (NOEC) = 1 mg/L | Indicates potential for long-term effects on aquatic invertebrates at low concentrations. | reabic.net |

| Aquatic Environment (General) | Risk Assessment | Predicted No Effect Concentration (PNEC) = 20 µg/L | Highlights inherent ecotoxic properties and the need for environmental risk assessment before field use. | reabic.net |

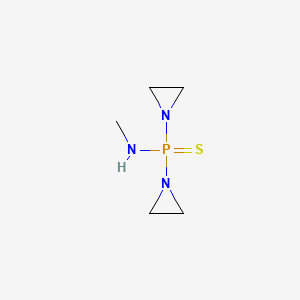

Structure

3D Structure

Propiedades

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3PS/c1-6-9(10,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPKARLAFLAVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=S)(N1CC1)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057967 | |

| Record name | Bisazir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13687-09-7 | |

| Record name | Bisazir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013687097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisazir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISAZIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL934H392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Bisazir

Genotoxic Pathways and DNA Interaction Modalities

Bisazir exerts its biological effects largely through interactions with genetic material, leading to various forms of DNA damage.

Alkylating Properties and Nucleic Acid Modifications

This compound is characterized by its alkylating properties reabic.netherts.ac.uk. Alkylating agents are compounds that can transfer alkyl groups to various cellular components, including nucleic acids. In the context of DNA, this alkylation often occurs at nucleophilic sites within the DNA bases reabic.net. The purine (B94841) base guanine (B1146940) is particularly susceptible to alkylation, with the N7 position being a highly nucleophilic site reabic.net. Alkylation of DNA can lead to various downstream effects, including interference with DNA replication and transcription, potentially triggering cell death wikipedia.org.

Induction of Chromosomal Aberrations and Genetic Instability in Germline Cells

This compound is known to induce chromosomal aberrations reabic.net. Chromosomal aberrations are changes in the normal structure or number of chromosomes mhmedical.com. These can include structural changes like breaks, deletions, duplications, inversions, and translocations, as well as numerical changes like aneuploidy (an abnormal number of chromosomes) mhmedical.com. The induction of chromosomal aberrations by this compound contributes to genetic instability, particularly in rapidly proliferating cells such as germline cells reabic.net. This genetic damage in germline cells can have significant consequences for reproduction and subsequent embryonic development reabic.net. Studies have shown that this compound can induce chromosomal breakage, leading to genetic imbalance in cleavage nuclei and ultimately resulting in embryonic death reabic.net.

Formation of DNA Adducts and Cross-linkages

This compound's interaction with DNA involves the formation of DNA adducts and cross-linkages scispace.com. DNA adducts are formed when a chemical substance covalently binds to DNA nih.gov. This compound, as an alkylating agent, can form these adducts by transferring alkyl groups to DNA bases reabic.netwikipedia.org. Cross-linkages involve the formation of covalent bonds between two points in the DNA. These can be within the same strand (intrastrand cross-links) or between opposite strands of double-stranded DNA (interstrand cross-links) wikipedia.org. These adducts and cross-links are bulky lesions that can interfere with fundamental cellular processes like DNA replication and transcription, posing a significant challenge for DNA repair mechanisms wikipedia.orgnih.gov. While the precise nature and location of all this compound-induced adducts and cross-links may require further detailed investigation, their formation is a key aspect of its genotoxic mechanism scispace.com.

Cellular and Subcellular Modulations

Beyond direct DNA damage, this compound also influences cellular and subcellular processes, particularly those related to cell division and the integrity of reproductive cells.

Selective Inhibition of Cell Division in Rapidly Proliferating Cell Populations

This compound is known to cause the selective inhibition of cell division in rapidly proliferating cell populations reabic.net. This includes cell types such as haemopoietic cells and germ cells reabic.net. Rapidly dividing cells are particularly susceptible to agents that interfere with DNA replication and chromosome segregation, processes that are essential for successful cell division oist.jp. By alkylating DNA and inducing chromosomal damage, this compound disrupts the mechanisms necessary for cell cycle progression and division, leading to inhibition of proliferation in these sensitive cell populations reabic.netduke.edu.

Impact on Sperm DNA Integrity and Subsequent Embryonic Development

A significant impact of this compound is observed on sperm DNA integrity and the subsequent outcome of embryonic development reabic.netnih.gov. Studies have demonstrated that this compound can cause significant fragmentation in the sperm DNA reabic.net. Damage to sperm DNA, including fragmentation and the presence of adducts or cross-links, can negatively affect fertilization rates, embryo quality, and cleavage rates nih.govresearchgate.netnih.gov. It can lead to a reduced number of embryos developing into blastocysts and an increased percentage of embryos undergoing developmental arrest researchgate.netnih.gov. Furthermore, damage to sperm DNA integrity has been linked to reduced implantation rates and adverse pregnancy outcomes researchgate.netnih.gov. Research on species like the American bullfrog (Lithobates catesbeianus) has shown that this compound injection can lead to a statistically significant difference in the percentage of DNA in the head and tail of spermatozoa, implying sperm fragmentation and induced sterility reabic.net. In sea lampreys (Petromyzon marinus), this compound treatment resulted in sperm with lower concentration and higher DNA damage compared to control males glfc.org. Although the levels of damage observed in sea lamp lamprey sperm were lower than maximal damage controls, the male sterility induced by this compound in this species is linked to DNA damage in sperm and a lack of repair mechanisms, making the damage irreversible reabic.netglfc.org. The inability of spermatozoa with damaged DNA to fully activate the metabolic activities of eggs can lead to reduced protein synthesis in the developing embryo reabic.net. When eggs fertilized by sperm treated with this compound do hatch, there may be no detection of viable larvae, as the induced chromosomal breakage can lead to genetic imbalance and ultimately embryonic death reabic.net.

Data Table: Impact of this compound on Sperm DNA Integrity

| Species | This compound Dose (mg/kg) | % DNA in Sperm Head (Mean ± SD) | Significance (vs Control) | Reference |

| Lithobates catesbeianus | 0 (Control) | 93.58 ± 1.10 | - | reabic.net |

| Lithobates catesbeianus | 12.5 | 90.79 ± 4.34 | Not specified | reabic.net |

| Lithobates catesbeianus | 25 | 89.89 ± 3.41 | Not specified | reabic.net |

| Lithobates catesbeianus | 50 | 78.19 ± 1.02 | p < 0.0001 | reabic.net |

| Petromyzon marinus | Injected | Lower than control | Significant | glfc.org |

Note: The specific mean ± SD for Petromyzon marinus was not available in the provided text, but the text indicates a significant difference and higher DNA damage compared to controls.

Influence on Metabolic Pathways and Macromolecular Synthesis in Reproductive Tissues

The impact of this compound extends to influencing metabolic processes and the synthesis of essential macromolecules within reproductive tissues. Research indicates that this compound causes selective inhibition of cell division in rapidly proliferating cells, including germ cells. reabic.net Studies on the cotton spotted bollworm (Earias fabia) have demonstrated that exposure to this compound results in significant alterations in the levels of DNA, RNA, protein, and free amino acids within the testes. reabic.net

Furthermore, the functional capacity of reproductive cells can be compromised. In instances involving this compound-treated spermatozoa, there is a reduced ability to fully activate the metabolic activities of eggs, subsequently leading to diminished protein synthesis. reabic.net The genotoxic effects of this compound, including the induction of chromosomal breakage, contribute to genetic imbalance in cleavage nuclei, ultimately resulting in embryonic death. reabic.net While the precise mechanisms by which this compound influences specific metabolic pathways involved in macromolecular synthesis are still being elucidated, the observed changes in the levels of these crucial molecules highlight a disruption in the normal synthetic processes within reproductive tissues following this compound exposure. reabic.netnih.govelifesciences.org Studies in sea lampreys have also shown that this compound treatment leads to lower sperm concentration and increased DNA damage compared to untreated individuals. glfc.org The mutagenic effects of this compound become apparent during the later stages of embryonic development. ohiolink.edu The in vivo toxicity may involve DNA-DNA and DNA-protein cross-linking, and genotoxicity could also be linked to oxidative degradation of DNA. ohiolink.edu Some findings also suggest that this compound may accelerate spermiation or ovulation. ohiolink.edu

Reproductive Endocrine System Responses

The effects of this compound on the reproductive endocrine system have been evaluated to understand potential wider physiological impacts beyond direct genetic damage in gametes.

Analysis of Sex Steroid Production Pathways Following this compound Exposure

Investigations into the impact of this compound on sex steroid production pathways, particularly in male sea lampreys, indicate a lack of significant interference with the reproductive endocrine system. oup.comoup.com Studies analyzing plasma concentrations of key sex steroids such as estradiol (B170435) (E2) and 15α-testosterone (15α-T) in this compound-sterilized male sea lampreys have shown no significant differences compared to untreated males. oup.com This suggests that this compound does not adversely affect the biochemical pathways responsible for the synthesis of these sex steroids within the Leydig cells of the testes. oup.com

Sex steroid hormones, including androgens, estrogens, and progestogens, are synthesized primarily by the gonads and adrenal glands, and also through the conversion of precursors in peripheral tissues. wikipedia.org The biosynthesis of androgens and estrogens in the gonads involves complex enzymatic pathways, including the Δ5 and Δ4 pathways, utilizing enzymes such as 17α-hydroxylase, C17-20-lyase (encoded by CYP17), and 17β-hydroxysteroid dehydrogenase. glowm.comnih.gov Despite the critical role of these pathways in reproductive function, this compound treatment in sea lampreys did not appear to disrupt the production levels of E2 and 15α-T. oup.com

Evaluation of Pheromone Production and Release Mechanisms in Sterilized Organisms

Evaluation of pheromone production and release mechanisms in organisms sterilized with this compound, such as the sea lamprey, has demonstrated that this compound treatment does not impair these processes. Studies have consistently shown that this compound sterilization does not affect the production of sex pheromones in male sea lampreys. oup.comoup.comresearchgate.netglpf.org It is noteworthy that in sea lampreys, the sex pheromone is produced in the liver rather than the gonads, which are the primary targets of this compound's sterilant effects. oup.comoup.com The unimpeded ability of sterilized males to produce and release pheromones is crucial for maintaining their mating competitiveness, an important factor in the success of sterile male release techniques for population control. researchgate.netglpf.org

Application in Reproductive Interference Strategies

Sterile Male Release Technique (SMRT) Implementation and Efficacy

Sea Lamprey (Petromyzon marinus) Population Control Research

Exploratory Research in Insect Pest Management (e.g., Tsetse Flies, Spotted Bollworm)

Exploratory research has examined Bisazir's effectiveness in sterilizing significant insect pests like tsetse flies (Glossina spp.) and the spotted bollworm (Earias fabia).

Studies on tsetse flies have investigated the use of this compound in autosterilizing systems integrated with traps. These systems were designed to expose flies to the vapor phase of this compound, aiming to induce sterility in natural populations nih.govcapes.gov.br. Laboratory evaluations demonstrated that female tsetse flies were more sensitive to this compound than males in terms of the exposure time required for total sterility, although the necessary exposure times did not negatively impact survival researchgate.netcapes.gov.br. Exposure times of just a few minutes at temperatures between 30-35°C were sufficient to significantly reduce female fecundity or male fertility, with the induced sterility being permanent researchgate.netcapes.gov.br. Research evaluated the persistence of this compound on different surfaces, finding that while a crystalline solid lost minimal weight, this compound absorbed onto cellulose (B213188) fibre discs showed significant weight loss over time, indicating volatility and some instability, yet sufficient active ingredient remained for potential field use researchgate.netcapes.gov.br.

For the spotted bollworm (Earias fabia), research has shown that this compound treatment results in significant biochemical changes in the testes, affecting levels of DNA, RNA, protein, and free amino acids reabic.netlktlabs.com. The spermatozoa from treated males were found to be unable to fully activate the metabolic activities of eggs, leading to reduced protein synthesis and, ultimately, the absence of viable larvae hatching from eggs reabic.net. This suggests that this compound induces chromosomal breakage, resulting in genetic imbalance in the developing embryos and subsequent embryonic death reabic.netnih.gov.

Methodological Approaches for Sterilization Efficacy Assessment

Assessing the efficacy of this compound as a sterilant involves evaluating its impact on reproductive processes and quantifying the resulting genetic damage.

Molecular Biomarkers for DNA Damage Quantification (e.g., Comet Assay)

Molecular biomarkers, such as those assessed using the Comet assay, are employed to quantify the DNA damage induced by this compound. The Comet assay (also known as single cell gel electrophoresis) is a technique used to detect DNA strand breaks at the single-cell level mdpi.com. It has been adapted for use in insects and is increasingly applied in toxicological and ecotoxicological studies nih.gov.

Studies using the Comet assay have demonstrated that this compound can cause significant DNA fragmentation in sperm cells reabic.netlktlabs.com. For instance, research on American bullfrogs (Lithobates catesbeianus) showed a significant increase in DNA fragmentation in the sperm of individuals treated with this compound, as indicated by a lower percentage of DNA in the sperm head compared to control groups reabic.net. While this research was conducted on amphibians, the principle of using the Comet assay to quantify this compound-induced DNA damage in gametes is applicable to insects, reflecting the compound's genotoxic properties reabic.netlktlabs.com. The Comet assay provides a sensitive tool to evaluate the extent of DNA lesions induced by genotoxic agents like this compound mdpi.com.

Comparative Studies with Other Sterilizing Agents and Non-Chemical Control Methods

This compound has been compared with other sterilizing agents and non-chemical control methods within the context of pest management. Historically, this compound and thiotepa (B1682881) were considered promising aziridine-based chemosterilants, but concerns regarding their toxicity led to a decline in their operational use chimia.chwikipedia.org.

In the realm of insect control, the sterile insect technique (SIT) primarily utilizes radiation to induce sterility iaea.orgiaea.org. While radiation is a widely used method for sterilization in SIT programs, chemical sterilants like this compound offer an alternative approach iaea.orgsdstate.edu. Comparative studies highlight that the effectiveness of different sterilization methods can vary depending on the insect species and the specific parameters of application iaea.orgnih.gov. For example, a field trial using this compound-chemosterilized Anopheles albimanus mosquitoes resulted in a significant reduction in the indigenous population, demonstrating the potential of chemical sterilization in area-wide pest management programs nih.gov.

Non-chemical control methods include a range of strategies such as the use of biological control agents, physical methods like heat or cold treatment, and the application of modified atmospheres mdpi.comsmujo.idfao.org. Compared to broad-spectrum insecticides, chemosterilants like this compound offer a more targeted approach by specifically interfering with reproduction wikipedia.org. However, the practicality and widespread adoption of chemosterilants are influenced by factors such as efficacy, cost, and potential non-target effects, which are often weighed against the advantages and disadvantages of both chemical and non-chemical alternatives wikipedia.orgmdpi.com. Research continues to explore and compare the efficacy and feasibility of various control methods, including chemical sterilization with compounds like this compound, within integrated pest management strategies researchgate.netsmujo.id.

Ecotoxicological Profile and Environmental Risk Assessment

Inherent Ecotoxicological Properties and Aquatic Environmental Impact

Studies have evaluated the inherent ecotoxic properties of bisazir through acute and chronic aquatic tests using a battery of organisms. reabic.netreabic.net These tests provide insights into the compound's potential to cause harm to aquatic ecosystems.

This compound is recognized as an aziridinyl compound with genotoxic effects linked to its alkylating properties. reabic.net It can alkylate DNA, particularly the 7-nitrogen of the purine (B94841) base guanine (B1146940). reabic.net Studies have shown that this compound can cause a significant increase in chromosomal aberrations and sperm head abnormalities in mice. reabic.net

Research on American bullfrogs (Lithobates catesbeianus) injected with this compound indicated significant fragmentation in sperm DNA. reabic.netreabic.net While the exact mechanisms of DNA degradation in vivo may involve oxidation or DNA-protein and DNA-DNA cross-linking, the genotoxicity is likely related to these processes rather than total DNA fragmentation. ohiolink.edunih.gov Studies on sea lamprey (Petromyzon marinus) spermatozoa also demonstrated DNA damage following this compound exposure, although in vitro tests could not directly link this to DNA fragmentation. nih.govglfc.org The levels of DNA damage observed in this compound-treated sea lampreys were lower compared to maximal damage induced by a positive control. glfc.org Erythrocytes of this compound-treated sea lampreys also showed higher levels of DNA damage than control males. glfc.org

The genotoxic properties of this compound imply potential for long-term ecological consequences, particularly concerning the genetic integrity of exposed aquatic organisms and subsequent generations. reabic.net The predicted no effect concentration (PNEC) for this compound has been derived, suggesting potential long-term effects at relatively low concentrations in the aquatic environment. reabic.netreabic.net

Ecotoxicity tests have been conducted to assess the impact of this compound on various non-target aquatic organisms. Data suggests that this compound is only slightly toxic to some aquatic organisms, such as the freshwater flea (Daphnia magna) and rainbow trout. reabic.net

Acute and chronic aquatic tests have included organisms like the microalga Raphidocelis subcapitata, duckweed (Lemna minor), and the water flea Daphnia magna. reabic.netreabic.net Effect values such as EC50 (median effective concentration), NOEC (no observed effect concentration), and LOEC (lowest observed effect concentration) have been determined for these species. reabic.net

The no observed effect concentration (NOEC) for Daphnia magna reproduction was found to be 1 mg/l. reabic.netreabic.net Based on available data, the predicted no effect concentration (PNEC) for this compound in the aquatic environment has been estimated to be as low as 20 µg/l. reabic.netreabic.net These results indicate that despite being considered slightly toxic to some organisms based on acute measures, this compound possesses inherent ecotoxic properties that could lead to long-term effects on the aquatic environment at lower concentrations. reabic.netreabic.net

The following table summarizes some of the ecotoxicity effect values reported for this compound:

| Test Organism | Endpoint | Effect Value (mg/l) | Citation |

| Aliivibrio fischeri | Microtox (30') | EC50 = 40 | reabic.net |

| Raphidocelis subcapitata | Algae growth rate inhibition (72 h) | EC50 > 100 | reabic.net |

| Lemna minor | Lemna growth inhibition (7 d) | EC50 = 89 | reabic.net |

| Daphnia magna | Immobility test (48 h) | EC50 = 74 | reabic.net |

| Daphnia magna | Reproduction test (21 d) | NOEC = 1 | reabic.netreabic.net |

| Daphnia magna | Reproduction test (21 d) | LOEC = 2 | reabic.net |

| Rainbow trout | 96h LC50 | > 100 | reabic.net |

Environmental Fate and Behavior Investigations

Understanding the environmental fate and behavior of this compound is essential for a comprehensive environmental risk assessment. This includes analyzing how the compound degrades, its potential to accumulate in organisms, and its movement in aquatic and sediment matrices.

Information regarding the biodegradation pathways and environmental persistence of this compound is limited. Some preliminary results suggest that the compound is not readily biodegradable. reabic.net Further investigation into the biodegradation pathways is needed to fully assess the environmental risk. reabic.net The persistence of a chemical in the environment increases the potential for effects on nontarget organisms. cdnsciencepub.com

The potential for this compound to bioaccumulate in aquatic organisms and transfer through trophic levels is a key aspect of environmental risk assessment. The octanol-water partition coefficient (Kow) is an indicator of a chemical's lipophilicity and potential for bioaccumulation. herts.ac.ukreabic.net

The reported Log Kow for this compound is 2.3. herts.ac.ukreabic.net This value suggests a low potential for bioaccumulation in the food chain. reabic.net Bioaccumulation in organisms is influenced by factors such as water solubility, lipid solubility, and the rate at which the substance is metabolized or eliminated by the organism. ecetoc.org Substances with low water solubility, high lipid solubility, and slow metabolism/elimination rates have a higher potential for dietary uptake and bioaccumulation. ecetoc.org While Kow values can predict low bioaccumulating potential, further documentation of bioaccumulation potential in the aquatic environment is needed. reabic.net

Bioconcentration refers to the accumulation of a water-borne chemical by an aquatic organism, while bioaccumulation includes uptake from all sources (water, food, sediment). europa.eu Biomagnification is the increase in internal concentration at succeeding trophic levels. ecetoc.org Biomagnification is not as widespread as commonly believed and has been demonstrated for a limited number of substances. ecetoc.org

Investigations into the adsorption and mobility characteristics of this compound in aquatic and sediment matrices are necessary to understand its distribution and potential exposure routes in the environment. Data on the adsorption behavior of this compound is among the areas requiring further documentation. reabic.net

The interaction of chemicals with sediment can significantly influence their fate and transport in aquatic environments. Adsorption to sediment particles can reduce the concentration of a chemical in the water column, but the chemical may still be available to benthic organisms or be released back into the water under changing environmental conditions. The mobility of a compound in water and its adsorption to sediment are influenced by its physical and chemical properties and the characteristics of the sediment and water.

Toxicokinetics and Disposition of this compound and its Metabolites in Organisms

Information regarding the toxicokinetics and disposition of this compound in organisms is limited. Studies on adult sea lampreys (Petromyzon marinus) investigated the elimination of 14C-labelled residues following injection. These studies indicated that most radioactive residues remaining after 48 hours were tissue-bound and evenly distributed in subcellular fractions of the liver. reabic.net However, it was not definitively clear whether these residues were this compound itself or its metabolites. reabic.net It remains uncertain how residual this compound or its metabolites are released from treated organisms into aquatic ecosystems during their lifespan or following death and decomposition. reabic.net Furthermore, it is not definitively established whether this compound is metabolized within living animals and excreted as metabolites or as the original molecule. reabic.net

Ecological Risk Assessment Frameworks and Data Requirements

Ecological risk assessment (ERA) is a structured process used to evaluate the likelihood of adverse ecological effects resulting from exposure to environmental stressors, such as chemicals. rmpcecologia.comepa.gov Frameworks for ERA typically involve planning, problem formulation, and analysis, followed by risk characterization. epa.gov The analysis phase includes both exposure and effects assessments. epa.gov

Conducting an ecological risk assessment for a chemical like this compound requires specific data. Data on the inherent ecotoxicity of the substance are crucial. reabic.net When inherent ecotoxicity is identified, data on exposure concentrations, including the chemical's fate and behavior in the environment, are also necessary to evaluate potential risk. reabic.net Key data requirements for ERA include toxicity data across different trophic levels and environmental fate data, such as information on biodegradation pathways, bioaccumulation potential, and adsorption behavior. reabic.netcanada.ca Acute and chronic toxicity data for potential residues and metabolites are also important, as are data on potential genotoxic effects. reabic.net

Exposure Assessment and Derivation of Predicted No Effect Concentrations (PNEC)

Exposure assessment in ERA involves determining which organisms are likely to be exposed to a stressor and to what degree. epa.gov For chemicals, this includes evaluating the concentrations present in various environmental compartments like water, sediment, soil, or air. canada.ca

Predicted No Effect Concentrations (PNECs) represent a concentration of a substance below which adverse effects on most organisms in an ecosystem are not expected to occur during long-term or short-term exposure. canada.cachemsafetypro.com PNECs are critical thresholds for protecting aquatic ecosystems. mdpi.com The derivation of PNECs typically involves using toxicological dose descriptors and applying assessment factors (AFs). canada.cachemsafetypro.com Alternatively, when sufficient toxicity data are available for a diverse range of organisms, a Species Sensitivity Distribution (SSD) approach can be used. canada.cachemsafetypro.commdpi.com The AF method involves applying a large assessment factor to the toxicity value of the most sensitive organism, though this method carries considerable uncertainty due to limited data not fully reflecting ecosystem effects. mdpi.com The SSD approach uses toxicity data from multiple species (ideally chronic data for 7 or more species representing different trophic levels like primary producers, invertebrates, and vertebrates) to create a distribution, and the hazardous concentration for 5% of species (HC5) is often used to derive the PNEC. canada.camdpi.com

For this compound, ecotoxicity tests have been conducted on aquatic organisms, including Microtox (Aliivibrio fischeri), microalgae (Raphidocelis subcapitata), duckweed (Lemna minor), and water fleas (Daphnia magna). reabic.net Acute effects were observed with EC50 values of 40 mg/l for Microtox, 74 mg/l for Daphnia, and 89 mg/l for Lemna. reabic.net The no observed effect concentration (NOEC) for Daphnia reproduction was 1 mg/l. reabic.net Based on these data and according to the EU risk assessment methodology, a PNEC value of 20 µg/l has been derived using an assessment factor of 50. reabic.net This indicates that this compound has inherent ecotoxic properties and poses a potential environmental risk at relatively low concentrations. reabic.net

| Organism | Effect | Value (mg/l) | Endpoint Type |

|---|---|---|---|

| Aliivibrio fischeri | Acute effect (30') | 40 | EC50 |

| Raphidocelis subcapitata | Growth rate inhibition (72 h) | > 100 | EC50 |

| Lemna minor | Growth inhibition (7 d) | 89 | EC50 |

| Lemna minor | Growth inhibition (7 d) | 25 | NOEC |

| Lemna minor | Growth inhibition (7 d) | 50 | LOEC |

| Daphnia magna | Immobility test (48 h) | 74 | EC50 |

| Daphnia magna | Reproduction test (21 d) | 1 | NOEC |

| Daphnia magna | Reproduction test (21 d) | 2 | LOEC |

Long-Term Implications of Environmental Residues and Degradation Products

Assessing the long-term implications of this compound involves understanding the persistence of the parent compound and its degradation products in the environment. Preliminary results suggest that this compound is not readily biodegradable. reabic.net While Kow values predict a low bioaccumulation potential, the potential for long-term environmental risks from metabolites and residues needs extensive assessment to prevent unexpected and unwanted outcomes when the product is used in the field. reabic.net

Chemicals and their metabolites can enter the environment through various routes, including excretion from treated organisms. acsgcipr.org Some degradation products may persist in the environment if they have low biodegradability, potentially accumulating in aquatic systems. ieaghg.org The long-term accumulation of pesticide residues, which are often difficult to degrade completely, can pose a persistent threat to non-target organisms. nih.gov

Regulatory Science and Environmental Policy Considerations for Chemosterilant Application

The use of chemosterilants like this compound is subject to regulatory scrutiny and environmental policy considerations. Before chemicals like this compound can be used in situ, their potential risk for the environment must be documented. reabic.net This requires defining the environmental risk based on data regarding the chemical's fate and behavior. reabic.net

Regulatory frameworks, such as those at the U.S. Environmental Protection Agency (EPA), utilize ecological risk assessments to support decisions regarding the regulation of substances, including pesticides. epa.govepa.gov These assessments aim to evaluate the potential for adverse ecological effects from stressors. rmpcecologia.comepa.gov Environmental policy objectives often follow the precautionary principle. dffe.gov.za Legislation, such as in Europe, emphasizes the sustainable use of pesticides and aims to reduce and potentially ban their use in aquatic ecosystems, encouraging the investigation of alternatives to chemical control in such habitats. reabic.net

For pesticides with demonstrated reduced risk, expedited registration processes may be available, but these still require submission of ecotoxicology data, risk assessments, and descriptions of proposed management practices to demonstrate low nontarget toxicity and low potential for environmental contamination. cdnsciencepub.com Regulatory approval for new pesticides typically requires a suite of standardized whole organism toxicity and environmental fate studies to establish safety. cdnsciencepub.com The use of this compound as a chemosterilant for sea lamprey control in the Great Lakes, for instance, involved its approval by the U.S. Food and Drug Administration in 1988, and its use in sterile-male release programs has been evaluated. researchgate.netglfc.orgresearchgate.net However, concerns regarding the potential human health hazards of this compound have been noted, leading to investigations into safer alternatives. researchgate.netglpf.org Regulatory bodies require federal agencies to incorporate environmental considerations into their planning and decision-making processes, including preparing detailed statements assessing the environmental impact of major actions. glfc.org

Analytical Methodologies for Bisazir Detection and Quantification

Sample Preparation and Extraction Protocols

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte to levels detectable by the analytical instrument.

For aqueous samples destined for HPLC analysis, solid-phase extraction (SPE) is an essential pre-concentration step. oup.com This procedure involves passing the water sample through a cartridge containing a solid adsorbent, typically a C18 sorbent. oup.comoup.com Bisazir is retained on the C18 material while more polar impurities are washed away. The retained this compound is then eluted from the cartridge using a small volume of an organic solvent, such as methanol. oup.comoup.com This process not only purifies the sample but also concentrates the analyte, significantly lowering the method's detection limit. oup.com

When analyzing this compound from surfaces or materials, chemical desorption is employed to extract the compound from the sample media. For surface wipe samples and cotton gloves, this is achieved by adding a desorption solution, typically a mixture of 10% acetone (B3395972) and 90% toluene (B28343), and then agitating the sample in a mechanical shaker for about 60 minutes. cdc.gov A similar protocol is used for air samples collected on OSHA Versatile Sampler-2 sorbent tubes, where the front and back sections of the tube are desorbed with a 10% acetone and 90% toluene solution. cdc.gov For water samples analyzed by GC, a liquid-liquid extraction using a separatory funnel technique with methylene (B1212753) chloride is performed. cdc.gov

Method Validation and Performance Characteristics

Validation ensures that an analytical method is reliable, accurate, and fit for its intended purpose. Key performance characteristics include the limit of detection (LOD), limit of quantification (LOQ), and recovery.

The HPLC-UV method for water analysis has been validated to demonstrate its reliability. For water samples fortified with this compound at 100 µg/L, the average recovery was 94%, with a 95% confidence interval of 90.2-98.2%. usgs.govoup.com The method detection limit (MDL) for this compound in Lake Huron water was determined to be approximately 15 µg/L. oup.comoup.com

For the GC-based methods, detection and quantification limits have been established for various sample types. Analysis of urine by GC/MS has a reported LOD of 25 µg/L and an LOQ of 83 µg/L. cdc.gov The GC-FPD methods for environmental and material samples also have defined limits. cdc.gov

| Method | Sample Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| HPLC-UV | Lake Huron Water | Method Detection Limit (MDL) | ~15 µg/L | oup.comusgs.govoup.com |

| HPLC-UV | Lake Huron Water (fortified at 100 µg/L) | Average Recovery | 94% | oup.comusgs.govoup.com |

| GC-FPD | Air Samples | Limit of Detection (LOD) | 0.4 µg/sample | cdc.gov |

| GC-FPD | Air Samples | Limit of Quantification (LOQ) | 1.4 µg/sample | cdc.gov |

| GC-FPD | Wipe Samples | Limit of Detection (LOD) | 2 µg/sample | cdc.gov |

| GC-FPD | Wipe Samples | Limit of Quantification (LOQ) | 8.0 µg/sample | cdc.gov |

| GC-FPD | Cotton Gloves | Limit of Detection (LOD) | 10 µg/sample | cdc.gov |

| GC-FPD | Cotton Gloves | Limit of Quantification (LOQ) | 35 µg/sample | cdc.gov |

| GC/MS | Urine | Limit of Detection (LOD) | 25 µg/L | cdc.gov |

| GC/MS | Urine | Limit of Quantification (LOQ) | 83 µg/L | cdc.gov |

Limits of Detection, Limits of Quantitation, and Recovery Efficiencies

The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), and recovery efficiency. nih.govnih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov Recovery efficiency demonstrates the effectiveness of the extraction process.

A 2010 evaluation by the National Institute for Occupational Safety and Health (NIOSH) provides detailed data on these parameters for various sample types using gas chromatography. cdc.gov For aqueous samples, a liquid chromatography method has also been validated. usgs.gov The findings from these studies are summarized in the tables below.

Table 1: Method Detection & Quantification Limits for this compound by Gas Chromatography (GC)

| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| Urine | GC/Mass Spectrometry | 25 µg/L | 83 µg/L | cdc.gov |

| Air (Sorbent Tubes) | GC/Flame Photometric Detection | 0.4 µg/sample | 1.4 µg/sample | cdc.gov |

| Surface Wipes | GC/Flame Photometric Detection | 2.0 µg/sample | 8.0 µg/sample | cdc.gov |

| Cotton Gloves | GC/Flame Photometric Detection | 10 µg/sample | 35 µg/sample | cdc.gov |

Table 2: Method Detection & Recovery Efficiency for this compound by Liquid Chromatography (LC)

| Sample Matrix | Analytical Method | Method Detection Limit (MDL) | Fortification Level | Recovery Efficiency | Source |

|---|---|---|---|---|---|

| Lake Huron Water | Solid-Phase Extraction, LC-UV (205 nm) | ~15 µg/L | 100 µg/L | 94% | usgs.gov |

Inter-laboratory Harmonization and Quality Assurance Protocols

Ensuring the reliability and comparability of analytical data, particularly for regulatory and environmental monitoring purposes, requires robust quality assurance (QA) and quality control (QC) programs. epa.govepa.gov For this compound analysis, this involves the implementation of standardized procedures and potentially, inter-laboratory harmonization.

While specific inter-laboratory comparison programs for this compound are not widely documented, the use of established protocols, such as modified NIOSH methods, provides a foundation for standardization. cdc.goveppo.int A comprehensive QA/QC program for this compound analysis should encompass several key elements: ucf.edufisheries.org

Standard Operating Procedures (SOPs): Detailed SOPs for sample collection, handling, storage, and analysis are fundamental to ensure consistency. epa.gov

Calibration: Regular calibration of analytical instruments (e.g., GC, LC) with certified reference standards is necessary to ensure the accuracy of quantitative measurements. ucf.edu

Quality Control Samples: The routine analysis of QC samples, including method blanks, laboratory-fortified blanks, matrix spikes, and duplicates, is crucial for monitoring method performance and detecting contamination or matrix interferences. nih.gov

Proficiency Testing: Participation in proficiency testing or inter-laboratory comparison studies, where different laboratories analyze the same homogenous and stable samples, is the gold standard for assessing analytical competence and achieving data harmonization. eppo.int

Data Validation and Reporting: A systematic process for data review, validation, and reporting ensures that data quality objectives are met and that results are defensible. epa.gov

The adaptation of NIOSH Method 5600 for this compound analysis indicates a move towards using validated and standardized procedures, which is a critical step in achieving harmonization. cdc.gov

Advanced Research Directions and Future Prospects

Development of Novel Chemical Sterilants and Alternative Population Control Technologies

The search for the ideal pest control agent is driving innovation beyond traditional chemosterilants. Research is branching into the development of new sterilizing compounds, hormonal agents, and genetic technologies that offer greater specificity and reduced environmental impact.

Exploration of Compounds with Reduced Ecotoxicological Footprints

A primary challenge in the use of chemosterilants is mitigating their impact on non-target organisms and the wider environment. nih.govnih.gov Bisazir, an aziridinyl compound, is effective but possesses inherent ecotoxic properties that necessitate careful management of its application. reabic.net Consequently, a significant area of research is the discovery and development of new chemical sterilants with more favorable environmental profiles. nih.gov

Investigation of Hormonal-Based Reproductive Control Agents

A promising alternative to cytotoxic chemosterilants lies in manipulating the endocrine systems of insects. Insect reproduction and development are governed by specific hormones, primarily juvenile hormone (JH) and ecdysteroids, which have little to no parallel in vertebrates. who.intcsic.es This physiological difference provides a highly specific target for pest control. researchgate.net

Researchers are investigating synthetic hormone mimics, known as insect growth regulators (IGRs), that disrupt normal development and reproduction. researchgate.net These include:

Juvenile Hormone Analogs (JHAs): Compounds like methoprene (B1676399) and pyriproxyfen (B1678527) mimic the action of JH. nih.govnih.gov The presence of these substances at inappropriate times can prevent metamorphosis, inhibit egg maturation in adult females, or induce sterility. researchgate.netnih.govresearchgate.net Pyriproxyfen, for example, has been shown to significantly reduce fecundity in female mosquitoes. nih.govresearchgate.net

Ecdysteroid Agonists: These compounds mimic the molting hormone, 20-hydroxyecdysone (B1671079) (20E). By binding to the ecdysone (B1671078) receptor, they can trigger a premature and lethal molting process. researchgate.net

Hormone Antagonists and Biosynthesis Inhibitors: Another strategy involves developing compounds that block the production or action of essential hormones, thereby disrupting reproductive maturation. researchgate.net

Hormonal agents are generally considered safer for non-target species and the environment due to their specific mode of action.

Integration with Genetic Modification and Gene Drive Strategies

The advent of advanced genetic engineering techniques, particularly CRISPR-Cas9, has opened new frontiers in pest control. synthego.com Gene drive technology offers a method to spread a desired genetic trait, such as sterility, rapidly through a target population. synthego.comnih.gov A synthetic gene drive system can be designed to ensure that the gene is inherited by a much higher proportion of offspring than the standard 50%, leading to a rapid population decline or alteration. synthego.comnih.govncsu.edu

The integration of chemosterilants with these genetic strategies presents several innovative possibilities:

"Boosted" Sterile Insect Technique (SIT): This strategy involves sterilizing males, often through irradiation, and then dusting them with a hormonal agent like pyriproxyfen before release. nih.govresearchgate.net These males then suppress the population in three ways: by mating with wild females and preventing offspring, by transferring the sterilizing agent to females during mating, and by females contaminating larval habitats with the agent. nih.govresearchgate.net

Combined Genetic and Chemical Approaches: Genetic modification can be used to make pest populations more susceptible to specific, less-toxic chemical agents. Conversely, chemosterilants could be used in conjunction with gene drive releases to manage any development of resistance to the drive mechanism. horticulture.com.au

Replacement of Chemical Sterilants: In the long term, gene drive systems that spread female sterility or lethal genes could replace the need for chemical sterilization altogether, offering a highly specific and self-propagating method of control. nih.govresearchgate.net

Refinement and Optimization of this compound Application Methodologies

While novel alternatives are being explored, research also continues into optimizing the use of existing effective compounds like this compound. The focus is on improving application techniques to increase safety and efficiency and on rigorously evaluating the economic feasibility of these programs.

Minimizing Environmental Release and Enhancing Target Specificity

A critical aspect of using any chemosterilant is ensuring that it only affects the target population. nih.gov For this compound, which is often used to sterilize insects or invasive vertebrates in secure facilities before they are released, minimizing any residual chemical release is paramount. nih.govcdnsciencepub.comnih.gov

Strategies to enhance specificity and reduce environmental exposure include:

Contained Application: Sterilization procedures are conducted in secure, contained facilities to prevent the chemical from entering the environment. cdnsciencepub.comcdnsciencepub.com This is the standard method for programs using this compound to sterilize sea lampreys. cdnsciencepub.com

Targeted Delivery Systems: For other types of chemical control agents, technologies like microencapsulation are being explored. cdnsciencepub.com This involves enclosing the active ingredient in a capsule that is designed to be ingested or otherwise absorbed only by the target species, which could be a future avenue for in-field applications of next-generation sterilants. cdnsciencepub.comcdnsciencepub.com

Species-Specific Attraction: The Sterile Insect Technique (SIT) is inherently species-specific because the released sterile males will only mate with females of their own species. nih.gov This biological specificity is a major advantage over broad-spectrum insecticides.

Comprehensive Cost-Benefit Analyses of SMRT Programs

The implementation of a Sterile Male Release Technique (SMRT) program is a significant undertaking that requires substantial investment. Therefore, thorough cost-benefit analyses are essential to justify and optimize these programs. nih.govnih.govoksir.org The analysis weighs the total costs of the program against its accrued benefits.

| Cost Components | Benefit Components |

| Facility setup and maintenance (insectaries, sterilization labs) nih.govinfontd.org | Reduced crop damage and increased yields oksir.orgbritannica.com |

| Mass rearing of the target species infontd.orgresearchgate.net | Savings from reduced use of conventional pesticides oksir.org |

| Sterilization process (chemical or radiation costs) infontd.org | Protection of beneficial insects (e.g., pollinators) oksir.org |

| Quality control and monitoring researchgate.net | Reduced environmental contamination britannica.com |

| Distribution and release of sterile males infontd.orgresearchgate.net | Public health improvements (for disease vectors) nih.gov |

| Program administration and personnel researchgate.net | Creation of pest-free areas for export markets researchgate.net |

Studies have shown that for many pests, the benefit-to-cost ratio of SIT programs is favorable, meaning the economic benefits outweigh the costs. oksir.org For example, an analysis of a SIT program for codling moth control found that the benefits were greater than the costs when compared to traditional pesticide use. oksir.org The cost per sterile insect released can vary significantly based on the scale of production; larger facilities can often produce insects at a much lower cost per unit. nih.govinfontd.orgresearchgate.net As pest populations decline, the efficiency of SMRT increases, making it a particularly effective tool for eradication or suppression in low-density situations. nih.gov

Unanswered Scientific Questions and Emerging Research Imperatives

The utility of this compound as a chemosterilant is tempered by significant gaps in our understanding of its environmental and biological interactions. Addressing these knowledge gaps is a critical research imperative to ensure its responsible and safe application. The following sections delineate the most pressing unanswered scientific questions surrounding this compound.

Elucidation of Complete Toxicokinetic and Metabolomic Profiles

A significant and recurring theme in the scientific literature is the scarcity of comprehensive toxicokinetic data for this compound. reabic.net The absorption, distribution, metabolism, and excretion (ADME) of this compound in target and non-target organisms are not well understood. While some studies have tracked the elimination of radiolabeled this compound in sea lampreys, they were unable to differentiate between the parent compound and its potential metabolites. This ambiguity leaves a critical question unanswered: is this compound metabolized in living organisms, and if so, what are the identities and toxicological profiles of these metabolites? reabic.net

The complete metabolomic profile of this compound remains entirely uncharacterized. Identifying the metabolic pathways and the resulting breakdown products is a fundamental research imperative. The toxicity of metabolites can sometimes exceed that of the parent compound, and without this information, a full assessment of the environmental and health risks is impossible.

Key Unanswered Questions:

What are the primary routes and rates of this compound absorption in different species (e.g., dermal, oral, respiratory)?

How is this compound distributed and where does it accumulate in the tissues of various organisms?

What are the specific metabolic pathways involved in the biotransformation of this compound?

What are the chemical structures and properties of this compound's metabolites?

Are the metabolites more or less toxic and persistent than the parent this compound compound?

How are this compound and its metabolites excreted from the body, and what are the implications for environmental contamination? reabic.net

Future research must prioritize studies that utilize advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify this compound and its metabolites in biological samples.

Addressing Knowledge Gaps in Diverse Organismal Responses

Our current understanding of this compound's toxicity is limited to a small number of species, primarily those of direct interest for pest control or standard toxicological models. reabic.net This narrow focus leaves vast knowledge gaps regarding the susceptibility of a wide range of non-target organisms that could be exposed to this compound in the environment.

The table below summarizes the organisms for which some toxicity data for this compound is available.

| Category | Species | Endpoint(s) |

| Mammals | Mice | Chromosomal aberrations, sperm head abnormalities |

| Albino rats | Median lethal dose (LD50) | |

| Fish | Rainbow trout (Oncorhynchus mykiss) | Median lethal concentration (LC50) |

| Sea lamprey (Petromyzon marinus) | Sterility, elimination of residues | |

| Amphibians | American bullfrog (Lithobates catesbeianus) | DNA fragmentation in sperm |

| Aquatic Invertebrates | Water flea (Daphnia magna) | Median effective concentration (EC50), No-Observed-Effect Concentration (NOEC) for reproduction |

| Aliivibrio fischeri (Microtox) | Acute toxicity | |

| Aquatic Plants | Duckweed (Lemna minor) | Acute toxicity |

| Green alga (Raphidocelis subcapitata) | No effect at high concentrations |

Knowledge Gaps in Organismal Responses:

The existing data clearly indicates significant gaps in our understanding of how this compound affects a diverse array of life forms. Key areas where research is urgently needed include:

Terrestrial Invertebrates: Beyond the target pest species, there is a lack of data on the impact of this compound on beneficial insects, such as pollinators and predators, as well as on soil organisms like earthworms and springtails, which are crucial for soil health.

Birds: The effects of this compound on avian species, either through direct exposure or the consumption of contaminated food sources, are unknown.

Reptiles: There is a dearth of information on the toxicity of this compound to reptile species.

A Wider Range of Aquatic Life: While some aquatic toxicity data exists, a more comprehensive understanding across different trophic levels and functional groups within aquatic ecosystems is necessary. This includes studies on a greater variety of fish, amphibians, and invertebrates.

Plant Life: The impact of this compound on terrestrial and a wider range of aquatic plants is not well-documented.

Future research should adopt a broader, more comparative toxicological approach to fill these critical data gaps. This will enable a more robust and comprehensive ecological risk assessment for this compound and inform the development of strategies to mitigate its potential impact on non-target organisms and the wider environment.

Conclusion and Synthesis of Research Findings

Synthesis of Key Academic Contributions and Overall Significance of Bisazir Research

This compound, chemically known as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide, has demonstrated significant utility as a chemical sterilant in various research contexts, particularly in the field of pest management. A key academic contribution has been its established effectiveness in inducing sterility, notably in the male sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes. researchgate.netglfc.orgresearchgate.netcdc.gov Research dating back to the 1970s confirmed that this compound effectively sterilizes male sea lampreys, leading to nearly complete mortality of progeny before the larval stage. researchgate.netglfc.org This sterility is primarily attributed to DNA damage in the sperm cells, while crucial reproductive behaviors such as nest building, spawning, and mating competitiveness remain largely unaffected. researchgate.netcdc.govoup.comglfc.org Furthermore, studies have shown that this compound treatment does not negatively impact sex pheromone production in male sea lampreys, which is vital for attracting ovulating females. researchgate.netresearchgate.netcdnsciencepub.comoup.com

Identification of Current Methodological and Conceptual Challenges

Despite its demonstrated effectiveness, the use of this compound in chemical sterilization research and application faces several methodological and conceptual challenges. A primary concern revolves around the inherent toxicity and mutagenic properties of this compound, which necessitate stringent safety measures and specialized facilities for its handling and application. researchgate.netcdc.govglfc.orgreabic.netglpf.org This poses challenges in terms of cost, accessibility, and the potential human health hazards associated with its use. reabic.netglpf.org

Methodological challenges include the need for efficient and safe synthesis methods to reduce the cost and improve the availability of this compound. glpf.org Research has also highlighted the difficulty in completely dissolving this compound into solution, which can impact its application methods. glpf.org Furthermore, there is a need for quicker and less costly methods to assay the degree of genetic disruption and predict sterility without requiring lengthy incubation periods or holding animals until maturity. glpf.org

Conceptually, while this compound effectively induces sterility, research continues to investigate potential physiological side effects beyond direct sterilization, such as effects on sex steroid production, although initial studies suggest no significant impact on certain key steroids. oup.com Ensuring the long-term competitiveness and survival of sterilized individuals in the wild remains crucial for the success of SMRT, and ongoing monitoring is required to assess the technique's effectiveness in achieving sustained population reductions. researchgate.netglpf.org The risk of periodic high recruitment events independent of sterile-male release also presents a conceptual challenge in relying solely on SMRT for population control. researchgate.net

Prognosis for Future Academic Inquiry and Applied Research in Chemical Sterilization

The prognosis for future academic inquiry and applied research in chemical sterilization involving compounds like this compound is likely to focus on addressing the identified challenges while exploring new avenues for more targeted and safer sterilants. Future research will likely continue to investigate alternative sterilization methods and agents that offer comparable efficacy to this compound but with reduced toxicity and environmental impact. reabic.netglpf.org This includes exploring other chemicals, hormones, and immunological approaches, although past research has shown limited promise for many alternatives compared to this compound. glpf.org

Academic inquiry may delve deeper into the molecular mechanisms of this compound-induced sterility, seeking a more comprehensive understanding of its interaction with genetic material and cellular processes. Research into developing more efficient and cost-effective synthesis routes for this compound or related compounds could also be a focus. glpf.org The development of advanced assay techniques for rapidly and accurately assessing sterility and genetic damage will be crucial for streamlining research and application. glpf.org

Q & A

Q. How can researchers leverage open-source databases to contextualize this compound findings within broader literature?

- Methodological Answer : Use platforms like PubChem or Reaxys to cross-reference spectral data, toxicity profiles, and synthetic routes. Employ bibliometric tools (e.g., VOSviewer) to map research trends and identify gaps . Annotate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.